- Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study, Bioorganic Chemistry, 2020, 102,

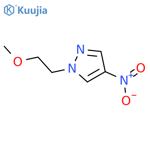

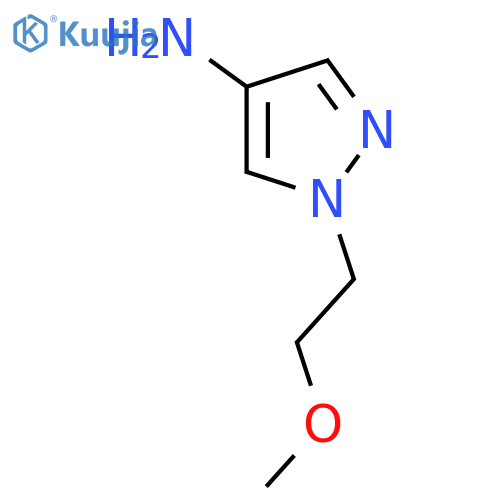

Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

948570-74-9 structure

Productnaam:1-(2-Methoxyethyl)-1H-pyrazol-4-amine

CAS-nummer:948570-74-9

MF:C6H11N3O

MW:141.171040773392

MDL:MFCD09965625

CID:829563

PubChem ID:42281885

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Chemische en fysische eigenschappen

Naam en identificatie

-

- 1-(2-methoxyethyl)-1H-pyrazol-4-amine

- 1-(2-methoxyethyl)pyrazol-4-amine

- LURMHCWOXHNATM-UHFFFAOYSA-N

- 4185AF

- 4-amino-1-(2-methoxyethyl)pyrazole

- SY107205

- AK161586

- 4-Amino-1-(2-methoxyethyl)-1H-pyrazole

- 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-

- ST24037128

- Z812516884

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)

- [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine

- BS-13241

- 948570-74-9

- DB-290603

- F2169-0282

- EN300-42962

- SCHEMBL1663037

- DTXSID40654703

- MFCD09965625

- YMB57074

- AKOS000205051

- CS-W005886

- 1-(2-Methoxyethyl)-1H-pyrazol-4-amine

-

- MDL: MFCD09965625

- Inchi: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3

- InChI-sleutel: LURMHCWOXHNATM-UHFFFAOYSA-N

- LACHT: N1N(CCOC)C=C(N)C=1

Berekende eigenschappen

- Exacte massa: 141.090211983g/mol

- Monoisotopische massa: 141.090211983g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 3

- Complexiteit: 99

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: -0.7

- Topologisch pooloppervlak: 53.1

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Beveiligingsinformatie

- Gevaarverklaring: H315-H319-H335

- Opslagvoorwaarde:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063551-100mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 98% | 100mg |

¥117.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M48290-250mg |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

¥446.0 | 2021-09-04 | ||

| Enamine | EN300-42962-5.0g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95.0% | 5.0g |

$175.0 | 2025-03-15 | |

| Life Chemicals | F2169-0282-2.5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 2.5g |

$325.0 | 2023-09-06 | |

| Life Chemicals | F2169-0282-5g |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95%+ | 5g |

$480.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D917013-1g |

4-Amino-1-(2-methoxyethyl)-1H-pyrazole |

948570-74-9 | 95% | 1g |

$290 | 2023-09-03 | |

| eNovation Chemicals LLC | Y0989107-5g |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 95% | 5g |

$560 | 2024-08-02 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY107205-5g |

2-(2,6-Difluorophenyl)pyrrolidine |

948570-74-9 | ≥98% | 5g |

¥1752.0 | 2023-09-15 | |

| TRC | M139290-250mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 250mg |

$ 365.00 | 2022-06-04 | ||

| TRC | M139290-25mg |

1-(2-methoxyethyl)-1H-pyrazol-4-amine |

948570-74-9 | 25mg |

$ 70.00 | 2022-06-04 |

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 6 h, 40 °C

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

Referentie

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, rt

Referentie

- Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 - 6 h, rt

Referentie

- Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization, World Intellectual Property Organization, , ,

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 °C

Referentie

- Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, rt

Referentie

- Pyrimidopyrazole compounds as fourth generation EGFR inhibitors, World Intellectual Property Organization, , ,

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 12 h, rt

Referentie

- Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Referentie

- Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer, World Intellectual Property Organization, , ,

Productiemethode 9

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referentie

- Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors, China, , ,

Productiemethode 10

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 25 °C

Referentie

- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

Productiemethode 11

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, rt

Referentie

- Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Productiemethode 12

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

Referentie

- Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation, World Intellectual Property Organization, , ,

Productiemethode 13

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt; 24 h, rt

Referentie

- Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease, China, , ,

Productiemethode 14

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 3 h, 40 °C

Referentie

- Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents, European Journal of Medicinal Chemistry, 2019, 183,

Productiemethode 15

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 12 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referentie

- 4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation, China, , ,

Productiemethode 16

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt

Referentie

- Substituted pyrimidine compounds, compositions and medicinal applications thereof, India, , ,

Productiemethode 17

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 25 °C

Referentie

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

Productiemethode 18

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 5 h, rt

Referentie

- Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them, World Intellectual Property Organization, , ,

Productiemethode 19

Reactievoorwaarden

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 24 h, rt

Referentie

- Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors, World Intellectual Property Organization, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Gerelateerde literatuur

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine) Gerelateerde producten

- 2138545-05-6(3-[(Cyclopentylmethyl)(methyl)amino]-4-methylcyclohexan-1-ol)

- 103962-11-4(2-chloro-1-(5-chloropyridin-2-yl)ethan-1-one)

- 2098133-39-0(1-(2-Azidoethyl)-5-(methoxymethyl)indoline)

- 2172606-83-4(N'-hydroxy-3-methoxythiolane-3-carboximidamide)

- 181701-30-4(2-(trimethylsilyl)ethyl 4-oxopiperidine-1-carboxylate)

- 2172531-16-5(1-(3-hydroxyoxetan-3-yl)-4,4-dimethylcyclohexane-1-carboxylic acid)

- 450342-76-4(3-cyclohexyl-N-2-(4-fluorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylpropanamide)

- 897619-11-3(N-(2-{4-(4-methoxyphenyl)piperazin-1-ylsulfonyl}ethyl)cyclopentanecarboxamide)

- 415720-36-4([1-(4-Chloro-benzyl)-piperidin-2-yl]-methanol)

- 2229281-61-0(4-(3-methoxy-2-methylphenyl)methylpiperidin-4-ol)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):247.0